molecular formula C11H16N4S B2364378 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole CAS No. 2198371-75-2

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole

Cat. No.: B2364378
CAS No.: 2198371-75-2
M. Wt: 236.34
InChI Key: OOQFMLMIBICBNK-UHFFFAOYSA-N
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Description

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a complex heterocyclic compound that features a unique combination of a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes a series of cyclization reactions to form the hexahydropyrrolo[3,4-c]pyrrole core. This intermediate is then reacted with thiadiazole precursors under specific conditions to yield the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is unique due to its specific combination of a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-2-10(1)14-4-8-6-15(7-9(8)5-14)11-3-12-16-13-11/h3,8-10H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQFMLMIBICBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C4=NSN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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